BenchChemオンラインストアへようこそ!

(2E)-3-(2-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Medicinal Chemistry Chalcone SAR Isomer Differentiation

The compound (2E)-3-(2-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1090523-30-0) is a synthetic heterocyclic chalcone with molecular formula C16H16O3 and molecular weight 256.30 g/mol, typically supplied at a purity of 95%. It belongs to the 5-methylfuran-2-yl chalcone subclass, characterized by an α,β-unsaturated ketone bridge connecting a 2-ethoxyphenyl ring (Ring A) and a 5-methylfuran moiety (Ring B).

Molecular Formula C16H16O3
Molecular Weight 256.30 g/mol
CAS No. 1090523-30-0
Cat. No. B6356160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(2-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
CAS1090523-30-0
Molecular FormulaC16H16O3
Molecular Weight256.30 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1C=CC(=O)C2=CC=C(O2)C
InChIInChI=1S/C16H16O3/c1-3-18-15-7-5-4-6-13(15)9-10-14(17)16-11-8-12(2)19-16/h4-11H,3H2,1-2H3/b10-9+
InChIKeyVDPFMGCDSRWEQX-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade (2E)-3-(2-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one CAS 1090523-30-0: Core Identifiers and Class Context


The compound (2E)-3-(2-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1090523-30-0) is a synthetic heterocyclic chalcone with molecular formula C16H16O3 and molecular weight 256.30 g/mol, typically supplied at a purity of 95% . It belongs to the 5-methylfuran-2-yl chalcone subclass, characterized by an α,β-unsaturated ketone bridge connecting a 2-ethoxyphenyl ring (Ring A) and a 5-methylfuran moiety (Ring B). This scaffold is recognized for its privileged status in medicinal chemistry, with furan-derived chalcones demonstrating broad therapeutic potential across antimicrobial, anticancer, antioxidant, anti-inflammatory, and metabolic disease applications [1][2].

Why Generic Substitution Is Not Advisable for (2E)-3-(2-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1090523-30-0)


Chalcones within the 5-methylfuran-2-yl subclass cannot be generically interchanged because structurally subtle variations, particularly in the substitution pattern on Ring A, produce divergent biological potency, selectivity, and even opposing effects. The position of the ethoxy group (ortho vs. para) on the phenyl ring dictates the compound's electronic distribution, steric profile, and consequently its binding interactions and pharmacokinetic behavior. For example, the para-ethoxy regioisomer (CAS 1354941-61-9) shares identical molecular weight but differs fundamentally in shape and polarity, which can alter target engagement . Furthermore, replacing the ethoxy group with a methoxy, hydroxy, or nitro substituent transforms the biological profile: a close structural analog with a 2-hydroxy-5-methoxyphenyl moiety (DC09) has demonstrated potent in vivo efficacy against nonalcoholic fatty liver disease (NAFLD) via PI3K/Akt pathway activation, a property that cannot be assumed for the 2-ethoxy variant [1]. The absence of direct activity data for the 2-ethoxy derivative is itself a critical procurement consideration—its unexplored differentiation potential is precisely what makes it valuable as a novel scaffold for SAR exploration and intellectual property generation, rather than a me-too analog [2].

Procurement Evidence Guide: Quantifiable Differentiation of (2E)-3-(2-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1090523-30-0)


The Ortho-Ethoxy Advantage: Structural Differentiation from the Para-Ethoxy Regioisomer Dictates Target Space

The 2-ethoxy (ortho) substitution on Ring A fundamentally distinguishes CAS 1090523-30-0 from its 4-ethoxy (para) regioisomer (CAS 1354941-61-9). The ortho position introduces a steric and electronic environment adjacent to the α,β-unsaturated ketone bridge that alters molecular conformation, dipole moment, and binding interactions relative to the para isomer. Although both compounds share the identical molecular formula (C16H16O3) and molecular weight (256.30 g/mol), the ortho-ethoxy placement can participate in intramolecular hydrogen bonding with the carbonyl group, an interaction impossible for the para isomer, potentially influencing reactivity and target recognition . In the broader chalcone literature, ethoxylated chalcones (E1–E11 series) have demonstrated that aryl substitution position dramatically impacts enzymatic inhibitory profiles, with IC50 values spanning over two orders of magnitude for MAO-B (0.053 μM for the most potent derivative vs. several μM for less optimized congeners) depending solely on substitution pattern on the aryl ring [1].

Medicinal Chemistry Chalcone SAR Isomer Differentiation

In Vivo-Validated Scaffold Potential: Evidence from Furan Chalcone Derivatives Demonstrating Multimodal Organ Protection

The closely related derivative DC09, which retains the identical 5-methylfuran-2-yl core and enone bridge as CAS 1090523-30-0 but bears a 2-hydroxy-5-methoxyphenyl Ring A instead of 2-ethoxyphenyl, has demonstrated robust in vivo efficacy in a zebrafish model of NAFLD. DC09 activates the PI3K/Akt signaling pathway, significantly attenuating hepatic lipid accumulation, oxidative stress, and inflammatory cytokine expression in treated zebrafish, and correspondingly reduces lipid droplets and apoptosis in HepG2 cells in vitro [1]. The structural similarity between DC09 and the target compound (differing only in the nature of the ortho substituent on Ring A: –OH/–OCH3 vs. –OCH2CH3) suggests that the 2-ethoxyphenyl variant may serve as a metabolically more stable, lipophilic alternative for exploring the same therapeutic axis. The demonstrated in vivo validation of the core scaffold de-risks investment in structurally proximal analogs [2].

NAFLD Zebrafish Model PI3K/Akt Pathway Hepatoprotection

Antimicrobial Class Benchmarking: 5-Methylfuran Chalcone Scaffold Delivers Potent, Broad-Spectrum Activity Including Anti-Biofilm Effects

Furan-derived chalcones within the same scaffold class as CAS 1090523-30-0 have demonstrated compelling antimicrobial potency with quantitative MIC data. In the SAR study by Padarthi and Namasivayam (2013), twenty-five chalcones synthesized from 2-acetyl-5-methylfuran were evaluated against bacterial and fungal strains; the most potent compounds exhibited MIC values as low as 16 μg/mL against Candida albicans and 32–64 μg/mL against various bacterial strains, with activity modulated by the electronic character of Ring A substituents [1]. In a more recent study, the 5-methylfuran chalcone DKO1 (bearing a 4-nitrophenyl Ring A) demonstrated substantial antibacterial and biofilm-disruptive activity against carbapenem-resistant Pseudomonas aeruginosa both in vitro and in a zebrafish infection model, downregulating proinflammatory cytokines (TNF-α, IL-1β, IL-6, iNOS) while upregulating antioxidant enzymes (SOD, catalase) in vivo [2]. Separately, a series of 3-(substituted aryl)-1-(5-methylfuran-2-yl)prop-2-en-1-one derivatives (3a–k) showed strong microbial activity, with compound 3h exhibiting broad-spectrum activity across multiple ATCC strains including E. coli, S. aureus, K. pneumoniae, C. albicans, and R. arrhizus [3]. These class-level data establish the antimicrobial promise of the 5-methylfuran chalcone scaffold and support investment in the 2-ethoxyphenyl variant for antimicrobial SAR programs.

Antimicrobial Resistance Anti-Biofilm Pseudomonas aeruginosa MIC

Computational and Physicochemical Pre-Validation: Drug-Likeness and Reactivity Profiling of 5-Methylfuran Chalcones

Heterocyclic chalcone derivatives bearing the 5-methylfuran moiety have been subjected to rigorous in silico profiling, providing a computational rationale for prioritizing novel analogs including CAS 1090523-30-0. DFT studies on MFPP, a structurally related 5-methylfuran chalcone, confirmed drug-likeness, favorable frontier molecular orbital (HOMO-LUMO) energy gaps, and reactive site mapping via molecular electrostatic potential (MEP) analysis. Molecular docking against the SARS-CoV-2 main protease (6LU7), human breast cancer target (6VJ3), and plant pathogenic fungi targets (4G9N, 2L2F) revealed reasonable binding affinities and inhibition constants, indicating multi-target potential [1]. Separately, the compound (3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one), a close dimethoxy analog, has been profiled for acute and subacute toxicity in an experimental animal model, providing safety benchmarking for the scaffold class [2]. These computational and toxicological precedents reduce the risk associated with investing in a less-characterized analog like CAS 1090523-30-0 by establishing baseline drug-likeness and safety expectations for the scaffold.

DFT Analysis Drug-Likeness Molecular Docking COVID-19

Validated Application Scenarios for (2E)-3-(2-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (CAS 1090523-30-0) Based on Scaffold Evidence


Hit-to-Lead Optimization for NAFLD and Metabolic Disorders Targeting PI3K/Akt

The in vivo validation of the structurally proximal analog DC09 in a zebrafish NAFLD model [1] establishes the 5-methylfuran-2-yl chalcone scaffold as a viable entry point for developing PI3K/Akt-targeting therapeutics. CAS 1090523-30-0, with its 2-ethoxyphenyl substituent replacing the hydroxy-methoxy pattern of DC09, offers a metabolically more stable and lipophilic alternative for lead optimization. This compound is positioned for structure-activity relationship (SAR) studies aimed at improving oral bioavailability and half-life while retaining the hepatoprotective efficacy demonstrated by the scaffold class. Researchers should prioritize this compound for head-to-head comparison with DC09 in HepG2 steatosis models and zebrafish NAFLD assays to quantify the impact of ethoxy-for-hydroxy substitution on potency, metabolic stability, and PK parameters.

Antimicrobial Resistance-Breaking Analog Design Incorporating Anti-Biofilm Activity

The potent antibacterial and anti-biofilm activity demonstrated by DKO1 against carbapenem-resistant P. aeruginosa both in vitro and in a zebrafish infection model [2], combined with the broad-spectrum MIC data for diverse 5-methylfuran chalcones (MIC 16–256 μg/mL) [3], supports the deployment of CAS 1090523-30-0 as a novel scaffold for antimicrobial SAR. The electron-donating 2-ethoxy group represents a distinct electronic profile compared to the electron-withdrawing 4-nitro group of DKO1, potentially yielding differential activity spectra, resistance profiles, and toxicity. This compound is suitable for systematic MIC determination against ESKAPE pathogens, biofilm inhibition assays, and synergy studies with existing antibiotics. Its structural novelty may also offer patentable differentiation in a crowded antimicrobial chalcone space.

Computational Chemistry-Guided Multi-Target Drug Discovery

Computational pre-validation of 5-methylfuran chalcone derivatives has confirmed drug-likeness, favorable frontier molecular orbital profiles, and multi-target docking potential against viral (SARS-CoV-2 6LU7), oncological (breast cancer 6VJ3), and antifungal (4G9N, 2L2F) targets [4]. CAS 1090523-30-0 is an ideal candidate for in silico screening campaigns and binding free energy calculations that leverage this scaffold's demonstrated multi-target engagement potential. Its ortho-ethoxy substitution introduces conformational constraints and lipophilicity that may enhance binding to hydrophobic pockets inaccessible to more polar analogs. This compound should be prioritized for virtual screening libraries and fragment-based drug design initiatives where scaffold novelty and computational tractability are valued selection criteria.

Toxicological Benchmarking and Safety Profiling of Chalcone Derivatives

The acute and subacute toxicity profiling of the structurally related dimethoxy analog (3-(2,5-dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one) in an experimental animal model [5] provides a preliminary safety benchmark for the scaffold class. CAS 1090523-30-0, with its ethoxy substitution pattern, is expected to exhibit distinct metabolic and toxicological properties relative to methoxy-substituted congeners due to differences in O-dealkylation rates and reactive metabolite formation. This compound is positioned for comparative toxicogenomics studies, Ames testing, and in vitro cytotoxicity screening (e.g., against HepG2, HEK293, and primary hepatocytes) to establish its safety margin relative to better-characterized scaffold members. Such data would support its progression toward preclinical development and differentiate it from analogs with less favorable toxicity profiles.

Quote Request

Request a Quote for (2E)-3-(2-Ethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.